4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid
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Overview
Description
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with a suitable pyrrole derivative. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the pyridazine ring .
Scientific Research Applications
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3,6-Dichloropyridazine: Shares the pyridazine core but lacks the fused pyrrole ring.
4,6-Dichloropyrrolo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness: 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering advantages such as enhanced binding affinity and specificity .
Properties
Molecular Formula |
C8H4Cl2N2O2 |
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Molecular Weight |
231.03 g/mol |
IUPAC Name |
4,6-dichloropyrrolo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-6-7(10)5(8(13)14)2-11-12(6)3-4/h1-3H,(H,13,14) |
InChI Key |
IUBFBVKMENFINL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
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